molecular formula C16H15BrO2 B1441294 3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one CAS No. 898782-01-9

3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one

Cat. No.: B1441294
CAS No.: 898782-01-9
M. Wt: 319.19 g/mol
InChI Key: NQSRGYMGJGLMOW-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one is a propan-1-one derivative featuring a 3-bromophenyl group at the β-position and a 2-methoxyphenyl group at the ketone-bearing α-position.

Conversely, the 2-methoxy group on the adjacent phenyl ring is electron-donating, which may influence solubility and metabolic stability .

Properties

IUPAC Name

3-(3-bromophenyl)-1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSRGYMGJGLMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221944
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-01-9
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents (α/β Positions) Molecular Weight Key Properties/Effects Reference
3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one α: 2-methoxyphenyl; β: 3-bromophenyl 333.19* Enhanced electrophilicity (Br), moderate lipophilicity (OCH₃)
1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one α: 3-bromophenyl; β: 4-fluorophenyl 307.16 Increased polarity (F), potential bioactivity in psychoactive screening
1-(4-Chlorophenyl)-3-p-tolylpropan-1-one (C1) α: 4-chlorophenyl; β: p-tolyl 270.74 Cytotoxic activity (IC₅₀: 37.24 μg/mL vs. MCF-7 cells)
1-(3-Bromophenyl)-3-p-tolylpropan-1-one (C3) α: 3-bromophenyl; β: p-tolyl 315.21 Moderate cytotoxicity (IC₅₀: 42.22 μg/mL vs. MCF-7 cells)
3-(Benzo[b]thiophen-2-yl)-1-(4-chlorophenyl)propan-1-one (3o) α: 4-chlorophenyl; β: benzo[b]thiophen-2-yl 383.89 High synthetic yield (77%); indole-based pharmacophore
2-Methoxymethcathinone (2-MeOMC) α: 2-methoxyphenyl; β: methylamino 193.24 Psychoactive regioisomer; distinct mass spectral fragmentation (m/z 146.0600 at 40 eV)

*Calculated based on formula C₁₆H₁₅BrO₂.

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl, CF₃) : Bromine and chlorine substituents enhance electrophilicity, improving reactivity in cross-coupling reactions (e.g., yields of 63–73% for halogenated aryl ketones in HOAT-coupled products) . Trifluoromethyl groups (e.g., 1-(2-(trifluoromethyl)phenyl)propan-1-one) further increase metabolic resistance but reduce solubility .
  • Electron-Donating Groups (OCH₃, CH₃) : Methoxy groups improve solubility and modulate receptor interactions, as seen in 2-MeOMC’s regioisomer-specific psychoactivity . Methyl groups (e.g., p-tolyl in C1/C3) enhance lipophilicity, correlating with improved cytotoxic potency .

Pharmacological Activity Comparison

Cytotoxicity:
  • Compounds with 3-bromophenyl and p-tolyl groups (e.g., C3) exhibit moderate cytotoxicity (IC₅₀: 42.22 μg/mL), while 4-chlorophenyl analogs (C1) show higher potency (IC₅₀: 37.24 μg/mL) . This suggests that para-substituted halogens may optimize steric interactions with cellular targets.
  • Chalcone derivatives with 3-bromophenyl groups (e.g., 1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-one) are prioritized in cancer research due to their balance of reactivity and stability .
Anti-Inflammatory and Gastroprotective Effects:
  • Chalcones like 1-(4-methoxyphenyl)-3-(3-bromophenyl)propen-1-one (3c) demonstrate dose-dependent inhibition of carrageenan-induced edema (20–80 mg/kg) and significant gastroprotective activity (p < 0.001 vs. cimetidine) . The 2-methoxyphenyl variant may exhibit similar trends, though specific data are unavailable.

Insights :

  • Microwave-assisted synthesis improves yields (e.g., 62.32% for C3) compared to traditional methods .
  • Bimetallic catalysts (e.g., Fe–Pd) enhance efficiency in Friedel–Crafts reactions, particularly for bulky substituents .

Biological Activity

Overview

3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one is an organic compound belonging to the class of aromatic ketones. Its structure includes a bromine atom and a methoxy group, which significantly influence its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antifungal research.

The compound's chemical formula is C16H15BrO2, and it features the following functional groups:

  • Bromine atom : Enhances reactivity and biological interactions.
  • Methoxy group : Influences solubility and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The presence of bromine and methoxy groups affects the compound's reactivity, allowing it to modulate biological processes effectively.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that certain derivatives showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity against specific cancer types .

Antifungal Activity

The compound has also been evaluated for its antifungal potential. In a comparative study, it was found that derivatives with similar structures displayed effective antifungal activity, with minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents like ketoconazole. This suggests that this compound could serve as a lead compound for developing new antifungal therapies .

Study 1: Anticancer Evaluation

A study focused on synthesizing various derivatives based on this compound revealed that some exhibited up to 1.37 times greater antioxidant activity than ascorbic acid. The anticancer assays indicated that these derivatives could effectively inhibit cell proliferation in glioblastoma cells, highlighting their potential as novel anticancer agents .

Study 2: Antifungal Screening

In another investigation, the antifungal activity of several synthesized compounds was assessed against common fungal strains. The results showed that certain derivatives had MIC values ranging from 0.009 to 0.037 mg/mL, outperforming established antifungal treatments . This reinforces the importance of structural modifications in enhancing biological efficacy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureAnticancer ActivityAntifungal Activity
3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-oneSimilar structure with different bromine positionModerateLow
3-(3-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-oneChlorine instead of bromineLowModerate
3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-oneMethoxy group in different positionHighHigh

This table illustrates how variations in substituents can significantly affect both anticancer and antifungal activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one
Reactant of Route 2
3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one

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